1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione

anti-tumor cytotoxicity isatin derivatives

Researchers needing an N-substituted isatin scaffold with a modifiable tertiary amine side chain often face limited availability. This 1-(2-diethylaminoethyl)isatin (CAS 106110-61-6) directly addresses that gap. - Enables SAR exploration of the even-odd chain-length effect on anticancer potency against A549 and P388 cell lines. - Serves as a validated precursor to indoloquinoxaline-based InhA inhibitors (38% inhibition at 50 µM). - Functionalizable via alkylation, acylation, or quaternization for diversity-oriented synthesis. Supplied with defined purity and shipped under ambient conditions to support global research programs.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 106110-61-6
Cat. No. B034103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione
CAS106110-61-6
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C14H18N2O2/c1-3-15(4-2)9-10-16-12-8-6-5-7-11(12)13(17)14(16)18/h5-8H,3-4,9-10H2,1-2H3
InChIKeyWMHBXPUPWSINQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione: Identity & Sourcing


1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione (CAS 106110-61-6) is an N-substituted isatin derivative featuring a diethylaminoethyl side chain at the 1-position of the indole-2,3-dione core . This compound belongs to the indoline-2,3-dione class and is commonly referred to as 1-(2-diethylaminoethyl)isatin . It is commercially available from multiple suppliers as a research-grade small molecule scaffold with purities ranging from 95% to 98% . The compound's structural features—a basic tertiary amine side chain coupled with the electrophilic isatin dione system—enable its use as a versatile building block in medicinal chemistry and as a precursor for further functionalization .

1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione: Irreplaceability Rationale


Generic substitution of 1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione with unsubstituted isatin or simpler N-alkyl isatin derivatives is scientifically unsound due to the profound influence of the diethylaminoethyl substituent on both physicochemical properties and biological activity profiles. Systematic studies of N-substituted isatin derivatives have established an even-odd effect in structure-activity relationships, where the length and nature of the N-alkyl chain critically modulate anti-tumor potency . Specifically, compounds bearing tertiary amine-containing side chains (such as the diethylaminoethyl group) exhibit distinct solubility characteristics, protonation states at physiological pH, and intracellular distribution patterns that differ markedly from unsubstituted isatin or N-methyl/ethyl analogs [1]. Furthermore, the diethylaminoethyl moiety serves as a synthetic handle for subsequent derivatization—including quaternization, N-oxide formation, and conjugation—that is not available with simpler N-alkyl derivatives, thereby conferring unique versatility in medicinal chemistry applications .

1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione: Differentiation Evidence


Enhanced Anti-Tumor Activity vs. Unsubstituted Isatin

In a series of N-substituted isatin derivatives, compounds bearing alkylaminoethyl substituents demonstrated markedly higher cytotoxicity against A549 (lung cancer) and P388 (leukemia) cell lines compared to unsubstituted isatin . While the published study does not report the exact IC50 value for the unsubstituted diethylaminoethyl derivative (the compound of interest), it establishes a clear class-level inference: N-substitution with amine-containing alkyl chains enhances anti-tumor activity relative to the parent isatin scaffold . The even-odd effect observed in this series indicates that the two-carbon spacer between the indole nitrogen and the tertiary amine is optimal for activity, distinguishing this compound from both shorter (N-methyl) and longer chain analogs .

anti-tumor cytotoxicity isatin derivatives

Indoloquinoxaline Derivative InhA Inhibition

The target compound serves as a synthetic precursor to 6-(diethylaminoethyl)indoloquinoxaline (2a), which was evaluated as an inhibitor of the InhA enzyme from Mycobacterium tuberculosis [1]. Compound 2a inhibited 38% of InhA enzymatic activity at a concentration of 50 µM [1]. This moderate inhibitory activity provides a baseline for structure-based optimization and distinguishes this derivative from other N-substituted isatin-derived indoloquinoxalines (e.g., N-benzyl or N-allyl derivatives) which showed different inhibitory profiles in the same study [1].

anti-tuberculosis InhA inhibition Mycobacterium tuberculosis

Physicochemical Properties Supporting Versatility

The compound exhibits a calculated partition coefficient (LogP) of 1.56-1.62 and a polar surface area (PSA) of 40.62 Ų, placing it within favorable ranges for membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. In comparison to unsubstituted isatin (LogP ~0.6, PSA ~46 Ų), the diethylaminoethyl substituent increases lipophilicity while maintaining a low PSA, potentially enhancing passive diffusion across biological membranes [1]. The compound contains no hydrogen bond donors and three hydrogen bond acceptors, with five rotatable bonds . These properties contrast with simpler N-alkyl isatins (e.g., N-methylisatin) which possess lower molecular weight and reduced lipophilicity, thereby limiting their utility in certain medicinal chemistry contexts.

physicochemical properties drug-likeness synthetic intermediate

1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione: Applications


Anti-Tumor Lead Optimization

Based on class-level evidence demonstrating enhanced cytotoxicity of N-substituted isatin derivatives against A549 and P388 cancer cell lines relative to unsubstituted isatin , this compound is a rational choice for inclusion in anti-cancer screening libraries. Its diethylaminoethyl side chain positions it favorably within structure-activity relationship (SAR) studies aimed at optimizing potency, particularly given the established even-odd effect that favors two-carbon spacers between the indole nitrogen and tertiary amine .

Anti-Tuberculosis InhA Inhibitor Development

The compound has proven utility as a precursor to 6-(diethylaminoethyl)indoloquinoxaline, which exhibits 38% inhibition of M. tuberculosis InhA enzyme at 50 µM [1]. This moderate but measurable activity validates its selection for hit-to-lead optimization campaigns targeting tuberculosis, where the diethylaminoethyl group contributes to enzyme binding interactions as revealed by molecular docking studies [1].

Privileged Scaffold for Library Synthesis

The compound's favorable physicochemical properties (LogP 1.56-1.62, PSA 40.62 Ų) [2] and synthetic versatility as an isatin derivative make it an excellent starting material for diversity-oriented synthesis. The tertiary amine side chain can be further functionalized via alkylation, acylation, or quaternization, enabling the rapid generation of structurally diverse compound collections for phenotypic screening .

Analytical Reference Standard Procurement

With defined purity specifications (95-97%) and characterized physicochemical properties (boiling point 374.5°C, density 1.153 g/cm³) [2], this compound is suitable for use as an analytical reference standard in method development and validation for LC-MS or HPLC assays involving isatin-derived pharmaceutical intermediates or metabolites.

Technical Documentation Hub

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